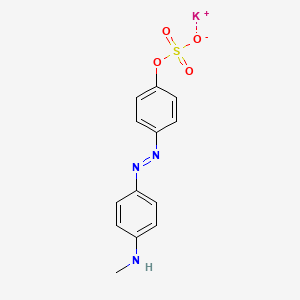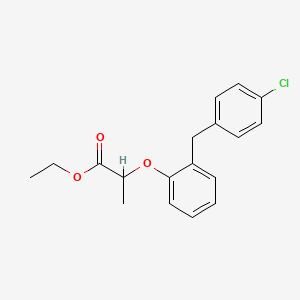
Ethyl (+-)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorophenyl group and an ethyl ester moiety in its structure suggests potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and phenol derivatives.
Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and a phenol derivative under basic conditions (e.g., using sodium hydroxide) leads to the formation of an intermediate compound.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production methods for Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxypropanoates.
Scientific Research Applications
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity to specific biological targets, leading to various biological effects. The ester moiety can undergo hydrolysis to release the active phenoxypropanoate, which can then exert its effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Ethyl 2-(2-phenoxy)propanoate
Uniqueness
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate is unique due to the presence of both the chlorophenyl and ethyl ester groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
71565-50-9 |
|---|---|
Molecular Formula |
C18H19ClO3 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]propanoate |
InChI |
InChI=1S/C18H19ClO3/c1-3-21-18(20)13(2)22-17-7-5-4-6-15(17)12-14-8-10-16(19)11-9-14/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
DWVOFQWAXBBLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



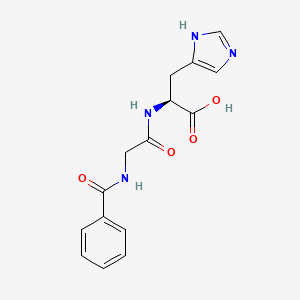
![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)


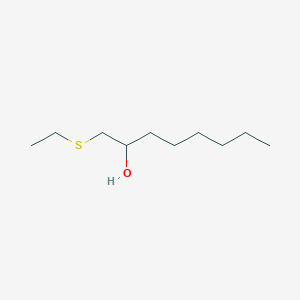
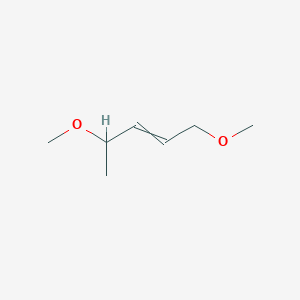
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
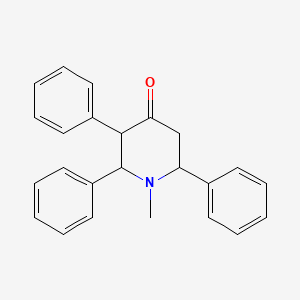


![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
